2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole
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Overview
Description
2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an allylthio group, a bromophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with an imidazole derivative in the presence of a palladium catalyst.
Addition of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and allylthio groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole
- 2-(ethylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole
- 2-(propylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole
Uniqueness
2-(allylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole is unique due to the presence of the allylthio group, which can undergo additional chemical transformations compared to its methylthio, ethylthio, or propylthio analogs. This provides greater versatility in synthetic applications and potential for developing novel compounds with enhanced biological activity.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2S/c1-2-12-22-18-20-13-17(14-8-10-15(19)11-9-14)21(18)16-6-4-3-5-7-16/h2-11,13H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQWLAVLLNMJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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